molecular formula C13H17NOS B1224609 6-[1-Azepanyl(mercapto)methylidene]-1-cyclohexa-2,4-dienone

6-[1-Azepanyl(mercapto)methylidene]-1-cyclohexa-2,4-dienone

Cat. No. B1224609
M. Wt: 235.35 g/mol
InChI Key: GMMHAHQRANMSCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[1-azepanyl(mercapto)methylidene]-1-cyclohexa-2,4-dienone is a member of quinomethanes.

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structures of related cyclohexa-2,4-dienone compounds have been determined, providing insight into their molecular configurations and interactions. For instance, the structure of 6-[(2-hydroxy-1,1-bis-hydroxymethyl-ethylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone hydrate was elucidated, revealing monoclinic crystals with specific dimensions and space group characteristics (Chumakov et al., 2006).

Synthesis and Characterization

  • Studies have focused on the synthesis and characterization of similar compounds, examining their spectral properties and crystal structure. For example, a crystal compound related to cyclohexa-2,4-dienone was characterized using infrared, UV-visible spectroscopy, and single crystal X-ray diffraction technique (Pal et al., 2021).

Reactivity and Mechanistic Studies

  • Research has investigated the reactivity of cyclohexa-2,4-dienone derivatives, providing insights into their chemical behavior and potential applications in synthetic chemistry. For instance, the reactivity of 4-Bromo-6-spiroepoxycyclohexa-2,4-dienone with various compounds was explored, highlighting its behavior as a diene or dienophile in chemical reactions (Mondon et al., 1999).

Investigation of Tautomeric Forms

  • The tautomeric forms of Schiff bases, including cyclohexa-2,4-dienone derivatives, have been studied, providing insights into the dynamic nature of these compounds under different conditions (Filarowski et al., 2002).

Exploration of Molecular Interactions

  • Research has also delved into the molecular interactions and supramolecular architecture of cyclohexa-2,4-dienone derivatives, analyzing how these interactions influence their properties and potential applications (Ghichi et al., 2014).

Photophysical and Electronic Structure Studies

  • The electronic structures and photophysical properties of cyclohexa-2,4-dienone derivatives have been a focus of study, exploring their binding abilities and response to various stimuli (Hens et al., 2013).

Mechanistic Implications in Biochemical Processes

  • The potential relevance of cyclohexa-2,4-dienone derivatives in biochemical processes, such as enzymatic reactions, has been explored, providing insights into their mechanistic roles (Eley et al., 2001).

properties

Product Name

6-[1-Azepanyl(mercapto)methylidene]-1-cyclohexa-2,4-dienone

Molecular Formula

C13H17NOS

Molecular Weight

235.35 g/mol

IUPAC Name

azepan-1-yl-(2-hydroxyphenyl)methanethione

InChI

InChI=1S/C13H17NOS/c15-12-8-4-3-7-11(12)13(16)14-9-5-1-2-6-10-14/h3-4,7-8,15H,1-2,5-6,9-10H2

InChI Key

GMMHAHQRANMSCS-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=S)C2=CC=CC=C2O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[1-Azepanyl(mercapto)methylidene]-1-cyclohexa-2,4-dienone

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